N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide
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Overview
Description
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1-phenyl-3-methyl-1,3-diketone and benzylhydrazine under acidic conditions to form the pyrazole ring. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nano-ZnO can be employed to improve regioselectivity and reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzyl-4-phenylpyrazol-3-yl)acetamide: Lacks the methyl group at position 5.
N-(2-benzyl-5-methylpyrazol-3-yl)acetamide: Lacks the phenyl group at position 4.
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and phenyl groups, along with the methyl group, provides a distinct steric and electronic environment that can affect its interactions with molecular targets .
Properties
IUPAC Name |
N-(2-benzyl-5-methyl-4-phenylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-18(17-11-7-4-8-12-17)19(20-15(2)23)22(21-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZWYLFERCQEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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